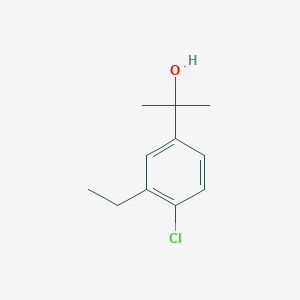

2-(4-Chloro-3-ethylphenyl)-2-propanol

Description

2-(4-Chloro-3-ethylphenyl)-2-propanol is a secondary alcohol featuring a chlorinated aromatic ring substituted with an ethyl group at the 3-position and a hydroxyl-bearing isopropyl group at the 2-position. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 198.69 g/mol.

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-8-7-9(11(2,3)13)5-6-10(8)12/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGUCGLSOATSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(C)(C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenyl)-2-propanol typically involves the reaction of 4-chloro-3-ethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(4-Chloro-3-ethylphenyl)-2-propanol may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: Formation of 4-chloro-3-ethylbenzaldehyde or 4-chloro-3-ethylacetophenone.

Reduction: Formation of 2-(4-chloro-3-ethylphenyl)propane.

Substitution: Formation of 2-(4-substituted-3-ethylphenyl)-2-propanol derivatives.

Scientific Research Applications

2-(4-Chloro-3-ethylphenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol

- Molecular Formula : C₁₆H₁₄ClF₃O₃S

- Molecular Weight : 378.79 g/mol

- Functional Groups: The sulfonyl group may increase hydrogen-bond acceptor capacity, influencing solubility (e.g., in polar solvents) and receptor-binding affinity. Applications: Such sulfonated derivatives are common in medicinal chemistry for protease inhibition or kinase modulation.

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Molecular Weight : 280.15 g/mol

- Key Differences: Backbone: An amino-hydroxypropanoate ester replaces the secondary alcohol, introducing a zwitterionic character (amino and carboxylate groups). Reactivity: The ester and amino groups enhance susceptibility to hydrolysis or enzymatic cleavage, unlike the stable secondary alcohol in the target compound. Solubility: The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations.

3,4-Dichloro-2-methylphenol

- Molecular Formula : C₇H₆Cl₂O

- Molecular Weight : 177.03 g/mol

- Key Differences: Acidity: The phenolic –OH group (pKa ~10) is significantly more acidic than the aliphatic alcohol (pKa ~16–19) in the target compound. Substituents: Additional chlorine at the 4-position and a methyl group at the 2-position increase steric hindrance and environmental persistence. Applications: Phenolic derivatives are widely used as disinfectants or preservatives, whereas aliphatic alcohols may serve as solvents or intermediates.

Structural and Property Comparison Table

Biological Activity

2-(4-Chloro-3-ethylphenyl)-2-propanol, a compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Chloro-3-ethylphenyl)-2-propanol can be represented as follows:

- IUPAC Name : 2-(4-Chloro-3-ethylphenyl)-2-propanol

- CAS Number : [insert CAS number]

- Molecular Formula : C11H15ClO

The presence of the chloro and ethyl groups on the phenyl ring significantly influences the compound's reactivity and biological properties.

The biological activity of 2-(4-Chloro-3-ethylphenyl)-2-propanol is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can modulate the activity of specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : The compound might interact with cellular receptors, leading to downstream signaling effects.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that chloro-substituted phenols can enhance antibacterial activity against various strains, suggesting that 2-(4-Chloro-3-ethylphenyl)-2-propanol may possess similar properties .

- Cytotoxic Effects : A study focusing on phenolic compounds demonstrated that certain derivatives could induce apoptosis in cancer cells. While specific data on 2-(4-Chloro-3-ethylphenyl)-2-propanol is limited, its structural similarity to these active compounds suggests potential cytotoxic effects against tumor cells.

Comparative Analysis with Similar Compounds

This table illustrates the biological activities of compounds structurally related to 2-(4-Chloro-3-ethylphenyl)-2-propanol, highlighting the potential for similar or enhanced activities.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to 2-(4-Chloro-3-ethylphenyl)-2-propanol. Notably:

- Synthesis of Derivatives : Researchers have synthesized derivatives with modified functional groups to enhance biological activity. These modifications often lead to improved interactions with biological targets, increasing efficacy in therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.